molecular formula C10H12ClNO2 B2663112 3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 2202178-25-2

3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine

Cat. No. B2663112
CAS RN: 2202178-25-2
M. Wt: 213.66
InChI Key: ZLRMBJKPYKNWOY-UHFFFAOYSA-N
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Description

“3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine” is a chemical compound. It is a pharmaceutical raw material and also used in medicine .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 2-Chloro-3-hydroxypyridine and Iodomethane .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H6ClNO . The InChI code is 1S/C12H13ClO3/c13-10-3-4-12 (9 (6-10)7-14)16-8-11-2-1-5-15-11/h3-4,6-7,11H,1-2,5,8H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 171.1±20.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, and a molar refractivity of 35.9±0.3 cm3 .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of complex pyridine derivatives, including chlorinated and methoxylated pyridines, involves selective chlorination and methylation processes. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine showcases the use of a POCl3/CH2Cl2/Et3N system for selective chlorination under mild conditions (Xia Liang, 2007). Similarly, lithiation studies on 2-chloro and 2-methoxypyridine with lithium dialkylamides highlight the intricate pathways involved in achieving selective lithiation, which is critical for further chemical modifications (P. Gros et al., 2003).

Molecular Interactions and Stability

Research into the molecular interactions and stability of pyridine derivatives reveals insights into their reactivity and potential applications. The study of the structure of 2-methoxy-3,5-dinitropyridine, for example, offers detailed analysis on the non-planarity of the molecule and the rotational conformations of methoxy and nitro groups, which affect its reactivity and stability (G. Punte et al., 1990).

Reactivity with Other Chemicals

The reactivity of pyridine derivatives with other chemicals, such as the reactions of sulphate radicals with substituted pyridines, provides a basis for understanding their behavior in various chemical environments. These studies help in determining the kinetics and mechanism of reactions involving pyridine derivatives, which is essential for their application in synthesis and materials science (M. L. Dell’Arciprete et al., 2007).

Electropolymerization and Material Applications

Research into the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including pyridine-based monomers, explores the potential for creating conducting polymers. These materials, synthesized from low oxidation potential monomers, display stability in their conducting form, suggesting applications in electronics and materials science (G. Sotzing et al., 1996).

properties

IUPAC Name

3-chloro-2-(oxolan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-4-1-5-12-10(9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRMBJKPYKNWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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